![molecular formula C27H28N2O3S B11620834 ethyl (2Z)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11620834.png)

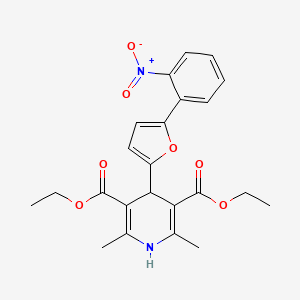

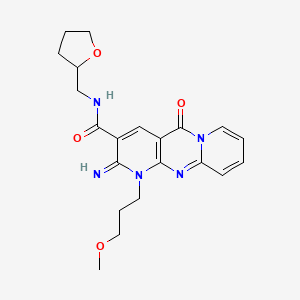

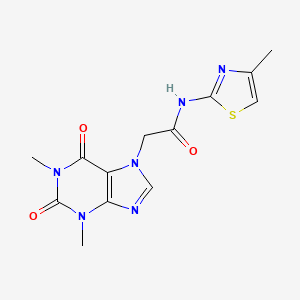

ethyl (2Z)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- This compound, also known as Bilastine , is an antihistamine drug used for the treatment of allergic rhinoconjunctivitis and chronic idiopathic urticaria (hives).

- Bilastine selectively antagonizes histamine H1 receptors, similar to cetirizine, and exhibits superior potency compared to fexofenadine .

- Its chemical structure is complex, containing a thiazolo[3,2-a]pyrimidine core with various substituents.

Métodos De Preparación

Synthetic Routes: Bilastine can be synthesized through several routes. One novel process involves the preparation of its precursor, followed by subsequent transformations.

Reaction Conditions: The specific conditions depend on the synthetic pathway chosen.

Industrial Production: Industrial-scale production methods typically involve optimized synthetic routes, purification, and formulation.

Análisis De Reacciones Químicas

Reactions: Bilastine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Specific reagents and conditions vary based on the desired transformation. For instance, reduction may involve catalytic hydrogenation.

Major Products: The primary product is Bilastine itself, but intermediates and byproducts may also form during synthesis.

Aplicaciones Científicas De Investigación

Chemistry: Bilastine’s structural features make it interesting for medicinal chemistry studies, especially in the context of antihistamines.

Biology: Researchers explore its effects on histamine receptors and potential interactions with other biological targets.

Medicine: Bilastine’s clinical applications extend to allergic conditions, where it provides symptomatic relief without sedation.

Industry: Pharmaceutical companies utilize Bilastine in drug formulations.

Mecanismo De Acción

- Bilastine selectively blocks histamine H1 receptors, preventing histamine-mediated allergic responses.

- Its molecular targets include H1 receptors on immune cells, endothelial cells, and nerve endings.

- The exact pathways involved are complex and interconnected, affecting allergic symptoms.

Comparación Con Compuestos Similares

Similar Compounds: Bilastine belongs to the second-generation antihistamines, along with cetirizine, fexofenadine, and loratadine.

Uniqueness: Bilastine stands out due to its non-sedating profile, high selectivity, and efficacy in allergic conditions.

Remember that Bilastine’s complex name reflects its intricate structure, and its role in allergy management underscores its significance in medicine.

Propiedades

Fórmula molecular |

C27H28N2O3S |

|---|---|

Peso molecular |

460.6 g/mol |

Nombre IUPAC |

ethyl (2Z)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5-(4-propan-2-ylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |

InChI |

InChI=1S/C27H28N2O3S/c1-6-32-26(31)23-18(5)28-27-29(24(23)21-13-11-20(12-14-21)16(2)3)25(30)22(33-27)15-19-9-7-17(4)8-10-19/h7-16,24H,6H2,1-5H3/b22-15- |

Clave InChI |

KJYITSPNACLWKI-JCMHNJIXSA-N |

SMILES isomérico |

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)/C(=C/C4=CC=C(C=C4)C)/S2)C |

SMILES canónico |

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)C(=CC4=CC=C(C=C4)C)S2)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4,5-di(thiophen-2-yl)-1H-imidazol-2-yl]-2-ethoxyphenol](/img/structure/B11620766.png)

![4-[11-(3-methoxyphenyl)-3-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11620773.png)

![1-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11620784.png)

![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11620787.png)

![3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620788.png)

![7-(3-chlorobenzyl)-1,3-dimethyl-8-[(2-methylpropyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11620789.png)

![2-ethoxyethyl {[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11620796.png)

![Dimethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-[4-(ethoxycarbonyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11620805.png)

![{4-[(4-chlorophenyl)sulfanyl]-3-methyl-5-phenyl-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone](/img/structure/B11620826.png)

![(2Z)-2-[(3-chlorophenyl)imino]-3-ethyl-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11620837.png)

![methyl N-[(2-butyl-2-hydroxyhexanoyl)amino]-N-phenylcarbamate](/img/structure/B11620843.png)